molecular formula C10H7BrN2O2 B3218055 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 1186663-57-9

3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B3218055
CAS No.: 1186663-57-9
M. Wt: 267.08 g/mol
InChI Key: FZZPEEIBUVWMIV-UHFFFAOYSA-N
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Description

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid involves a multi-step reaction starting from 1-bromo-4-nitrobenzene and 4-aminopyrazole . The steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various molecular targets, influencing pathways involved in inflammation, cancer, or other diseases .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-4-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZPEEIBUVWMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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